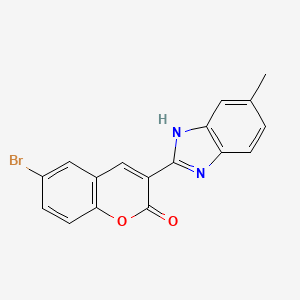
6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H11BrN2O2 and its molecular weight is 355.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Bromo-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C16H14BrN2O2
- Molecular Weight : 341.16 g/mol
- IUPAC Name : 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one
Anticancer Activity
Research indicates that compounds containing a benzimidazole nucleus exhibit significant cytotoxic effects against various cancer cell lines. In studies involving derivatives of benzimidazole, including our compound of interest, notable cytotoxicity was observed against breast and colon cancer cell lines. For instance, a study demonstrated that derivatives with specific substitutions on the benzimidazole ring exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against cancer cells .
Enzyme Inhibition
One of the primary biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The compound was shown to have a potent inhibitory effect on mushroom tyrosinase, with IC50 values indicating greater efficacy than traditional inhibitors like kojic acid .
Table 1: Tyrosinase Inhibition Efficacy
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| This compound | 3.60 | 220 times stronger |
| Kojic Acid | 800 | Reference |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosinase : The compound binds to the active site of tyrosinase, preventing substrate access and subsequent melanin production.
- Induction of Apoptosis in Cancer Cells : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death without significant cytotoxicity towards normal cells .
Case Studies and Experimental Findings
In a series of experiments evaluating the anti-melanogenic properties of this compound:
- Cell Viability Assays : B16F10 murine melanoma cells were treated with varying concentrations of the compound. Results indicated no cytotoxicity at concentrations up to 20 µM after 72 hours, highlighting its safety profile .
Table 2: Cell Viability Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 85 |
Propiedades
Número CAS |
143376-74-3 |
|---|---|
Fórmula molecular |
C17H11BrN2O2 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
6-bromo-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C17H11BrN2O2/c1-9-2-4-13-14(6-9)20-16(19-13)12-8-10-7-11(18)3-5-15(10)22-17(12)21/h2-8H,1H3,(H,19,20) |
Clave InChI |
QHDBHOYMLOEZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















